Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
Brand Name: Vulcanchem
CAS No.: 15546-16-4
VCID: VC21027222
InChI: InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*5-4-;;;
SMILES: CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC
Molecular Formula: C24H40O8Sn
Molecular Weight: 575.3 g/mol

Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate

CAS No.: 15546-16-4

Cat. No.: VC21027222

Molecular Formula: C24H40O8Sn

Molecular Weight: 575.3 g/mol

* For research use only. Not for human or veterinary use.

Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate - 15546-16-4

Specification

CAS No. 15546-16-4
Molecular Formula C24H40O8Sn
Molecular Weight 575.3 g/mol
IUPAC Name 4-O-[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy-dibutylstannyl] 1-O-butyl (Z)-but-2-enedioate
Standard InChI InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*5-4-;;;
Standard InChI Key OZDOQMMXEACZAA-NRFIWDAESA-L
Isomeric SMILES CCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCC)(CCCC)CCCC
SMILES CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC
Canonical SMILES CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC

Introduction

Basic Identification and Properties

Chemical Identity

Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is an organotin compound identified primarily by its CAS number 15546-16-4, though it may also be referenced under CAS 66010-36-4 in some databases . The compound has a molecular formula of C₂₄H₄₀O₈Sn and a molecular weight of approximately 575.28 g/mol . This organotin derivative belongs to a broader class of organometallic compounds characterized by carbon-tin bonds and specific functional groups that determine its chemical behavior and applications.

Nomenclature and Synonyms

Due to its complex structure, this compound is known by several names and identifiers in scientific and industrial contexts. These alternative designations include:

  • 5,7,12-Trioxa-6-stannahexadeca-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, butyl ester, (Z,Z)-

  • Di-n-butyltin di(monobutyl maleate)

  • Dibutyltin bis(butyl maleate)

  • Di-n-butyltin bis(n-butylmaleate)

  • Stannane, dibutylbis((3-carboxyacryloyl)oxy)-, dibutyl ester

The variety of nomenclature reflects both the structural complexity of the compound and its different representations in chemical databases and industrial settings.

Physical and Chemical Properties

The compound possesses specific physical and chemical characteristics that influence its handling, storage, and applications. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight575.27-575.3 g/mol
Physical StateLiquid or powder
Boiling Point289.1°C at 760 mmHg or 535.1°C at 760 mmHg
Flash Point113.9°C or 277.4°C
Vapor Pressure1.59E-11 mmHg at 25°C
LogP2.132
PSA (Polar Surface Area)132.86

The compound's high boiling point and low vapor pressure indicate its stability at room temperature, while its moderate LogP value suggests limited water solubility but reasonable solubility in organic solvents . These properties are significant for its industrial applications and handling requirements.

Molecular Structure and Composition

Structural Features

Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate features a central tin atom that serves as the organizing element of the molecule. The tin atom is covalently bonded to two butyl groups, creating the dibutyltin core structure that is characteristic of this class of compounds. Additionally, the central tin atom is coordinated with two monobutyl maleate ester ligands arranged in a (Z,Z)-configuration, which is crucial for the compound's reactivity and applications.

The molecular structure includes multiple oxygen-containing functional groups, specifically ester and carboxylate moieties, which contribute to the compound's ability to interact with various substrates in chemical reactions. The presence of these oxygen atoms also influences the compound's polarity and its interactions with other chemical species in reaction environments.

Applications and Industrial Uses

Polymer Stabilization

Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate serves as a heat stabilizer in polyvinyl chloride (PVC) processing, where it inhibits thermal degradation. The compound functions primarily by scavenging hydrochloric acid (HCl) that is generated during the processing and aging of PVC materials. By neutralizing this acid, the compound prevents the catalytic degradation cycle that would otherwise lead to discoloration and deterioration of the polymer's mechanical properties.

The effectiveness of this compound in polymer stabilization is influenced by several factors:

  • The stereochemical configuration of the maleate ligands affects its acid-scavenging capacity

  • The presence of multiple oxygen-containing functional groups facilitates its interaction with the polymer matrix

  • The dibutyltin core provides thermal stability while maintaining compatibility with the polymer system

These features make the compound particularly valuable in applications where PVC materials must maintain their properties under thermal stress and extended exposure to environmental factors.

Catalytic Applications

Beyond its role as a stabilizer, the compound has catalytic properties that are utilized in various chemical processes. As a catalyst, it facilitates reactions such as esterification, transesterification, and polymerization. The tin center acts as a Lewis acid, coordinating with reactants and lowering activation barriers for specific chemical transformations.

In polymerization processes, the compound can catalyze the formation of polyesters and polyurethanes by promoting the reaction between appropriate monomers. Its stereochemical configuration and the electron-withdrawing nature of its ligands influence its catalytic activity and selectivity in these applications.

Other Industrial Applications

The compound finds application as an additive in various industrial processes to enhance stability and performance of materials. These applications include:

  • Acting as a processing aid in the production of specialty polymers

  • Functioning as a cross-linking agent in certain polymer formulations

  • Serving as a precursor for other tin-based compounds used in various industrial applications

The versatility of this compound in industrial settings stems from its unique combination of structural features, which allow it to interact effectively with a range of chemical substances and materials.

Synthesis and Production

Synthetic Routes

The synthesis of Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves the reaction of dibutyltin oxide or dibutyltin dichloride with butyl maleate under specific conditions to ensure the (Z,Z) configuration of the final product. The general synthetic approach can be outlined as follows:

  • Preparation of dibutyltin precursors through established organometallic synthesis methods

  • Reaction of the dibutyltin precursor with butyl maleate in appropriate solvents

  • Purification steps to isolate the desired stereoisomer and remove reaction byproducts

The precise reaction conditions, including temperature, solvent selection, and catalysts, are critical for achieving high yields and stereochemical purity. Optimization of these parameters is an ongoing area of research in the production of this and related organotin compounds.

Research Findings and Comparative Analysis

Structure-Activity Relationships

Research on Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate and related compounds has revealed important structure-activity relationships that influence their performance in various applications. The maleate ester configuration significantly impacts the stability of tin complexes, with (Z,Z)-isomers demonstrating greater efficacy in HCl scavenging compared to alternative configurations. This finding highlights the importance of stereochemical control in the synthesis and application of these compounds.

Additionally, research has indicated that the alkyl chain length in organotin compounds inversely correlates with catalytic activity in PVC degradation processes. Butyl derivatives tend to accelerate dehydrochlorination at temperatures above 200°C, whereas longer-chain variants remain more stable at elevated temperatures. This relationship informs the selection of specific organotin compounds for different applications based on the expected thermal conditions.

Comparison with Related Organotin Compounds

The properties and applications of Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can be better understood through comparison with related organotin compounds that feature different alkyl chains or ester groups. The following table presents a comparative analysis of selected properties:

CompoundAlkyl ChainThermal StabilityRegulatory StatusPrimary Applications
Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoateButylModerateRestricted under REACHGeneral-purpose PVC stabilization
Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoateDecylEnhancedVaries by jurisdictionEnhanced compatibility with plasticizers
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoateOctylHighFewer restrictionsFlexible PVC applications

This comparison illustrates how structural variations within the organotin compound family translate to differences in performance characteristics and regulatory constraints. Longer alkyl chains generally confer enhanced thermal stability and reduced volatility, while potentially mitigating some toxicity concerns that are more pronounced with shorter-chain derivatives.

Recent Research Developments

Recent research on organotin compounds, including Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate, has focused on several key areas:

  • Development of more environmentally benign alternatives with reduced toxicity profiles

  • Enhancement of stabilization efficiency through structural modifications

  • Exploration of novel applications beyond traditional polymer stabilization

These research efforts aim to address the toxicological concerns associated with organotin compounds while maintaining or improving their functional properties in various applications. The investigation of structure-activity relationships continues to be a central theme in this research, with particular attention to the influence of stereochemistry and alkyl chain characteristics on performance metrics.

Analytical Methods and Characterization

Spectroscopic Techniques

Characterization of Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically employs various spectroscopic techniques to confirm its structure, purity, and stereochemical configuration. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, provides valuable information about the compound's structure and confirms the (Z,Z) configuration of the maleate ligands .

Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups present in the compound, including the ester carbonyl stretching vibrations and C=C stretching modes of the maleate moieties. Mass spectrometry facilitates molecular weight confirmation and structural elucidation through fragmentation pattern analysis.

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